N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an oxazole ring, and a pyridine ring
Properties
Molecular Formula |
C16H22N4O |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H22N4O/c1-13-18-14(12-21-13)11-20-9-6-15(7-10-20)19(2)16-5-3-4-8-17-16/h3-5,8,12,15H,6-7,9-11H2,1-2H3 |
InChI Key |
QEOTZGBKCYFWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: The compound is studied for its potential effects on various biological pathways and its ability to modulate receptor activity.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyridin-2-amine: shares similarities with other heterocyclic compounds such as imidazole and quinoline derivatives.
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Quinoline Derivatives: Known for their antimalarial and anticancer properties.
Uniqueness
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
